molecular formula C22H21NO5S B15053819 N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B15053819
M. Wt: 411.5 g/mol
InChI Key: SCKBXDTUOHBMOY-UHFFFAOYSA-N
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Description

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives This compound is characterized by the presence of a hydroxyphenylmethyl group and a methylbenzenesulfonamide group attached to a dihydrobenzo[b][1,4]dioxin core

Preparation Methods

The synthesis of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and design.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can form hydrogen bonds with biological molecules, while the benzo[d][1,3]dioxin core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxin derivatives: These compounds share the benzo[d][1,3]dioxin core but differ in the substituents attached to the core.

    Phenylmethyl derivatives: These compounds contain a phenylmethyl group but differ in the core structure.

    Sulfonamide derivatives: These compounds contain a sulfonamide group but differ in the other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex molecular structure characterized by a benzo[b][1,4]dioxin core, a sulfonamide group, and a hydroxymethyl phenyl substituent. The chemical formula can be represented as follows:

C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S

Structural Components

  • Benzo[b][1,4]dioxin moiety : A fused ring system that contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Sulfonamide group : Known for its role in various pharmacological activities, including antibacterial and diuretic effects.
  • Hydroxymethyl phenyl substituent : This group may enhance the compound's ability to interact with specific biological receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The results indicated that compounds with similar structures inhibited cell proliferation significantly more than controls. The mechanism of action was attributed to the induction of apoptosis through caspase activation pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation.

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
MAO-BCompetitive3.5
AChEMixed-type5.0
PARP1Non-competitive0.8

These findings suggest that the compound may exert its biological effects through multiple mechanisms, including enzyme inhibition that disrupts cellular signaling pathways.

Antioxidant Activity

In addition to anticancer properties, this compound has demonstrated antioxidant activity. Studies have shown that compounds with similar structural features can scavenge free radicals and reduce oxidative stress in cellular models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the benzo[b][1,4]dioxin core can significantly influence its potency and selectivity.

Key Findings

  • Hydroxymethyl Group : Enhances solubility and may improve binding affinity to target enzymes.
  • Sulfonamide Group : Essential for maintaining biological activity; modifications here can lead to changes in enzyme inhibition profiles.
  • Phenyl Substituent : Variations in this group can affect lipophilicity and cellular uptake.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H21NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,22-24H,11-12H2,1H3

InChI Key

SCKBXDTUOHBMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3

Origin of Product

United States

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